molecular formula C17H20N4O B4486468 1-(2-Furylmethyl)-3-isopropyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a][1,3]benzimidazole

1-(2-Furylmethyl)-3-isopropyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a][1,3]benzimidazole

Cat. No.: B4486468
M. Wt: 296.37 g/mol
InChI Key: FPBQRMKQRSWSSM-UHFFFAOYSA-N
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Description

1-(2-Furylmethyl)-3-isopropyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a][1,3]benzimidazole is a complex heterocyclic compound that combines the structural features of benzimidazole and triazine. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Furylmethyl)-3-isopropyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a][1,3]benzimidazole typically involves the cyclocondensation of 2-guanidinobenzimidazole with appropriate aldehydes or ketones. The reaction is often carried out in the presence of a catalyst such as piperidine in an alcoholic solvent like ethanol . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis may be adapted to continuous flow processes to enhance efficiency and scalability. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

1-(2-Furylmethyl)-3-isopropyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a][1,3]benzimidazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reaction with nucleophiles such as amines or thiols.

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of nitro groups to amines using reducing agents like sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include sodium ethoxide, ammonium acetate, and hydrogen sulfide . The reactions are typically carried out under mild conditions to prevent decomposition of the compound.

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 1-(2-Furylmethyl)-3-isopropyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a][1,3]benzimidazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme dihydrofolate reductase, which is crucial for DNA synthesis in parasites . This inhibition leads to the disruption of cellular processes and ultimately the death of the parasite.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Furylmethyl)-3-isopropyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a][1,3]benzimidazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties contribute to its enhanced biological activity and potential for diverse applications.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-3-propan-2-yl-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-13(2)20-11-19(10-14-6-5-9-22-14)17-18-15-7-3-4-8-16(15)21(17)12-20/h3-9,13H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBQRMKQRSWSSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CN(C2=NC3=CC=CC=C3N2C1)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Furylmethyl)-3-isopropyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a][1,3]benzimidazole
Reactant of Route 2
Reactant of Route 2
1-(2-Furylmethyl)-3-isopropyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a][1,3]benzimidazole
Reactant of Route 3
Reactant of Route 3
1-(2-Furylmethyl)-3-isopropyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a][1,3]benzimidazole
Reactant of Route 4
1-(2-Furylmethyl)-3-isopropyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a][1,3]benzimidazole
Reactant of Route 5
Reactant of Route 5
1-(2-Furylmethyl)-3-isopropyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a][1,3]benzimidazole
Reactant of Route 6
Reactant of Route 6
1-(2-Furylmethyl)-3-isopropyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a][1,3]benzimidazole

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